Synthesis and characterization of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide
Synthesis and characterization of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for the novel compound, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. Nicotinamide derivatives are a cornerstone of modern medicinal chemistry, serving as critical intermediates and active pharmaceutical ingredients in a wide range of therapeutic areas.[1][2] The strategic incorporation of a methoxy group at the 5-position and a trimethylsilyl (TMS) group at the 4-position of the pyridine ring is intended to modulate the molecule's electronic properties, steric profile, and metabolic stability. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in established chemical principles. All quantitative data are summarized for clarity, and key workflows are visualized to enhance understanding.
Introduction: Strategic Design and Rationale
The Enduring Importance of the Nicotinamide Scaffold
The nicotinamide (Vitamin B3) scaffold is a privileged structure in drug discovery, recognized for its role in a vast array of biological processes.[3][4] Its derivatives have been extensively explored, leading to the development of drugs with anti-inflammatory, antitumor, and antifungal properties.[2][5][6] The chemical versatility of the pyridine ring and the amide functionality allows for extensive modification, enabling chemists to fine-tune pharmacological activity and pharmacokinetic profiles.[1][7] The development of novel and efficient synthetic methods to construct diverse nicotinamide libraries remains a significant goal in medicinal chemistry.[1]
The Role of Functional Group Modification: Methoxy and Trimethylsilyl Moieties
The functionalization of a core scaffold is a key strategy for lead optimization. In this context, the selected substituents serve distinct and synergistic purposes:
-
5-Methoxy Group: The methoxy group at the 5-position acts as an electron-donating group, influencing the reactivity of the pyridine ring. Its presence can also introduce new hydrogen bonding capabilities and alter the molecule's metabolic profile, potentially blocking a site of metabolic oxidation.
-
4-Trimethylsilyl (TMS) Group: The trimethylsilyl group is a large, lipophilic moiety characterized by its chemical inertness and significant molecular volume.[8] In organic synthesis, TMS groups are frequently employed as temporary protecting groups for hydroxyls and amines, enhancing stability and solubility in organic solvents.[9][10] In this target molecule, its role is structural. It introduces significant steric bulk, which can direct binding interactions and shield adjacent positions from enzymatic attack. Furthermore, the Si-C bond can be a site for further synthetic elaboration if desired.
Rationale for the Target Compound
The synthesis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is predicated on the hypothesis that the unique combination of these substituents will yield a chemical building block with valuable properties for drug discovery. The N-phenyl amide introduces a key aromatic interaction domain, while the methoxy and TMS groups modulate the electronics and sterics of the core scaffold. This molecule serves as a platform for generating novel derivatives with potential applications as inhibitors for enzymes like succinate dehydrogenase or as modulators of signaling pathways.[6][11]
Proposed Synthetic Pathway and Strategy
The synthesis of the target molecule is best approached through a convergent strategy, culminating in a final amide bond formation. The key challenge lies in the regioselective functionalization of the pyridine ring. A plausible retrosynthetic analysis is outlined below, followed by a detailed forward synthesis protocol.
Retrosynthetic Analysis
The logical disconnection points are the amide bond and the C-Si bond on the pyridine ring. The amide can be formed from a corresponding nicotinic acid derivative and aniline. The silyl group can be introduced onto a pre-functionalized methoxypyridine ring.
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis Strategy
The proposed forward synthesis begins with a commercially available or readily synthesized 5-methoxypyridine derivative. A directed ortho-metalation (DoM) approach is a powerful strategy for introducing the trimethylsilyl group regioselectively at the 4-position, directed by the methoxy group's coordinating ability or a pre-existing group at the 3-position. This is followed by formation of the carboxylic acid and subsequent amide coupling.
Caption: Proposed forward synthesis workflow.
Detailed Experimental Protocols
Disclaimer: These protocols are proposed based on established chemical literature and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.
Materials and Reagents
-
5-Methoxynicotinic Acid (≥98%)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Trimethylsilyl chloride (TMSCl), distilled (≥99%)
-
Anhydrous Tetrahydrofuran (THF)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Aniline, distilled (≥99.5%)
-
Triethylamine (Et₃N), distilled (≥99.5%)
-
Anhydrous Dichloromethane (DCM)
-
Standard solvents for workup and chromatography (Ethyl Acetate, Hexanes, Diethyl Ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
Step 1: Synthesis of 4-(Trimethylsilyl)-5-methoxynicotinic Acid
Causality: This step utilizes directed ortho-metalation. LDA, a strong, non-nucleophilic base, deprotonates the most acidic proton on the pyridine ring, which is at the C4 position, ortho to the electron-withdrawing carboxylic acid group and meta to the activating methoxy group. The resulting lithiated species is a powerful nucleophile that is subsequently quenched with trimethylsilyl chloride to form the C-Si bond. Performing the reaction at -78 °C is critical to prevent side reactions and decomposition of the organolithium intermediate.
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-methoxynicotinic acid (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 2 hours.
-
Add freshly distilled TMSCl (2.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH ~4-5 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or flash column chromatography to yield the desired silylated nicotinic acid.
Step 2: Synthesis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide
Causality: Standard amide bond formation proceeds via activation of the carboxylic acid. Conversion to the acid chloride using thionyl chloride or oxalyl chloride creates a highly reactive electrophile. This intermediate readily reacts with the nucleophilic aniline in the presence of a non-nucleophilic base like triethylamine, which serves to neutralize the HCl byproduct, driving the reaction to completion.[12][13]
-
To a flame-dried flask under an inert atmosphere, add 4-(trimethylsilyl)-5-methoxynicotinic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Reflux the mixture for 2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude nicotinoyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide.
Physicochemical and Spectroscopic Characterization
A battery of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized compound. The workflow ensures a self-validating system where data from orthogonal methods corroborate the final structure.
Caption: Workflow for the analytical characterization of the target compound.
Physical Properties
| Property | Expected Value |
| CAS Number | 1105675-62-4[14][15] |
| Molecular Formula | C₁₆H₂₀N₂O₂Si[14][15] |
| Molecular Weight | 300.43 g/mol [14][15] |
| Appearance | White to off-white crystalline solid |
| Storage | Store at -20°C for long-term stability[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. The expected chemical shifts are based on known values for similar nicotinamide and silylated aromatic structures.[6][16]
| ¹H NMR (400 MHz, CDCl₃) | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| Amide N-H | ~8.0 - 8.5 | br s | 1H | -C(O)NH-Ph |
| Pyridine H-2 | ~8.4 | s | 1H | Py-H2 |
| Pyridine H-6 | ~8.2 | s | 1H | Py-H6 |
| Phenyl H (ortho) | ~7.6 | d | 2H | Ph-H (ortho) |
| Phenyl H (meta) | ~7.3 | t | 2H | Ph-H (meta) |
| Phenyl H (para) | ~7.1 | t | 1H | Ph-H (para) |
| Methoxy O-CH₃ | ~3.9 | s | 3H | -OCH₃ |
| TMS Si-(CH₃)₃ | ~0.3 | s | 9H | -Si(CH₃)₃ |
| ¹³C NMR (101 MHz, CDCl₃) | Expected δ (ppm) | Assignment |
| Amide C=O | ~165 | C=O |
| Pyridine C-5 | ~158 | Py-C5 (-OMe) |
| Pyridine C-2 | ~150 | Py-C2 |
| Pyridine C-6 | ~148 | Py-C6 |
| Phenyl C (ipso) | ~138 | Ph-C (ipso) |
| Pyridine C-3 | ~135 | Py-C3 (-C=O) |
| Phenyl C (para) | ~129 | Ph-C (para) |
| Phenyl C (meta) | ~124 | Ph-C (meta) |
| Phenyl C (ortho) | ~120 | Ph-C (ortho) |
| Pyridine C-4 | ~118 | Py-C4 (-TMS) |
| Methoxy O-CH₃ | ~56 | -OCH₃ |
| TMS Si-(CH₃)₃ | ~ -1.0 | -Si(CH₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation pattern, which is useful for structural confirmation. High-resolution mass spectrometry (HRMS) is preferred for obtaining an accurate mass measurement. For GC-MS analysis, silylated compounds often show characteristic fragment ions.[17]
| Technique | Expected Result |
| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₁₆H₂₁N₂O₂Si⁺: 301.1367; Found: 301.136X |
| GC-MS (EI) | Molecular Ion [M]⁺ at m/z 300. Characteristic fragments: m/z 285 ([M-CH₃]⁺), m/z 73 ([Si(CH₃)₃]⁺) |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[18]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amide) | 3300 - 3250 | Medium, sharp |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium to strong |
| C=O Stretch (Amide I) | 1680 - 1650 | Strong, sharp |
| C=C/C=N Stretch (Aromatic) | 1600 - 1450 | Multiple medium to strong bands |
| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |
| Si-C Stretch (TMS) | 1250, 840 | Strong, characteristic |
Conclusion and Future Outlook
This guide has detailed a logical and robust pathway for the synthesis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, a novel compound with significant potential as a scaffold in medicinal chemistry and materials science. By providing a rationale for each synthetic step and a comprehensive workflow for analytical characterization, we have established a self-validating protocol for its preparation and verification. The successful synthesis of this molecule opens avenues for further investigation, including its evaluation in biological assays and its use as a versatile intermediate for the creation of more complex chemical entities. The strategic placement of the methoxy and trimethylsilyl groups provides a unique electronic and steric profile that warrants exploration in various drug discovery programs.
References
- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.
- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.
- Trimethylsilyl group. Wikipedia.
- TMS Definition - Organic Chemistry II Key Term. Fiveable.
- Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. PMC - NIH.
- Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com.
- Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical.
- Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells. Semantic Scholar.
- Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. PubMed.
- Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers. PubMed.
- Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succin
- Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC - PubMed Central.
- Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. MDPI.
- Characterization of the Nicotinamide Adenine Dinucleotide Biosynthesis Pathway and Regulatory Mechanisms in Streptococcus mutans. PubMed.
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PMC - PubMed Central.
- 5-Methoxy-n-phenyl-4-(trimethylsilyl)nicotinamide - Data Sheet.
- Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. PubMed.
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
- Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. MDPI.
- Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide.
- 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. Amerigo Scientific.
- bmse000281 Nicotinamide at BMRB. Biological Magnetic Resonance Bank.
- Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Nacalai Tesque, Inc.
- Synthesis and structure of N-(perfluorophenyl)isonicotinamide. IUCr Journals.
- Machine learning for identification of silylated derivatives
- Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed.
- Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside. PubMed.
- Review: Derivatization in mass spectrometry—1. Silylation.
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbam
- 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. PubMed Central.
- Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives.
- Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC - PubMed Central.
- Synthesis and structure of N-(perfluorophenyl)isonicotinamide.
Sources
- 1. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Nicotinamide Adenine Dinucleotide Biosynthesis Pathway and Regulatory Mechanisms in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 11. 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. usbio.net [usbio.net]
- 15. 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide - Amerigo Scientific [amerigoscientific.com]
- 16. bmse000281 Nicotinamide at BMRB [bmrb.io]
- 17. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
